4-butyl-2-oxo-2H-chromen-7-yl 2-furoate
Description
4-Butyl-2-oxo-2H-chromen-7-yl 2-furoate is a coumarin-based ester derivative characterized by a 4-butyl-substituted coumarin core and a 2-furoate ester group at the 7-position. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticoagulant, and fluorescent properties . The structural uniqueness of this compound lies in the combination of a lipophilic butyl chain and the heterocyclic 2-furoate moiety, which may influence its physicochemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-3-5-12-10-17(19)23-16-11-13(7-8-14(12)16)22-18(20)15-6-4-9-21-15/h4,6-11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRRINTZINXMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 7-hydroxy-2H-chromen-2-one and 2-furoyl chloride.
Reaction Conditions: The reaction is performed in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as column chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The furoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
4-butyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industrial Applications: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and synthetic differences between 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate and related coumarin derivatives:
Key Observations:
- Substituent Effects on Lipophilicity: The 4-butyl group in the target compound enhances lipophilicity compared to smaller alkyl or halogenated derivatives (e.g., 4-methyl or 6-chloro analogues) . This may improve membrane permeability in biological systems.
- Electronic Influence of Ester Groups: The 2-furoate group introduces a heterocyclic electron-withdrawing effect, distinct from the electron-withdrawing chlorine in 4-chlorobenzoate derivatives . Such differences could alter reactivity in ester hydrolysis or interactions with enzymes.
- Synthetic Efficiency: The acylation protocol used for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (88% yield via triethylamine-mediated reaction ) suggests that similar methods could be optimized for synthesizing the target compound, though yields may vary with the steric bulk of the butyl group.
Spectroscopic Characterization
- IR Spectroscopy: The ester C=O stretch in coumarin derivatives typically appears near 1728 cm⁻¹, as seen in both the target compound’s closest analogue and the 4-chlorobenzoate derivative . The absence of a C-Cl stretch (~744 cm⁻¹) distinguishes the target compound from its chloro-substituted analogues .
- NMR Spectroscopy: In related compounds, the 7-position ester protons resonate as distinct doublets between δ 7.34–8.15 ppm, while the coumarin C=O group influences nearby proton shifts . The butyl chain’s protons would likely appear as a triplet (CH₂) and multiplet (CH₃) in the δ 0.8–1.6 ppm range.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
